molecular formula C19H30N2O2 B4894555 N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide

N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide

Cat. No. B4894555
M. Wt: 318.5 g/mol
InChI Key: PZVIJFZLBVKERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid compound that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with numerous deaths and overdoses. Despite its dangerous reputation, U-47700 has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide acts on the mu-opioid receptor, which is responsible for pain relief and euphoria. It binds to the receptor and activates it, leading to the release of dopamine and other neurotransmitters. This results in a feeling of euphoria, pain relief, and sedation.
Biochemical and physiological effects:
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It can also cause respiratory depression, which can be fatal in high doses. Additionally, it can cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been used in laboratory experiments to study its effects on the mu-opioid receptor and its potential as a painkiller. However, its use is limited by its potential for addiction and overdose, as well as its illegal status in many countries.

Future Directions

Future research on N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide could focus on developing safer and more effective painkillers that target the mu-opioid receptor. Additionally, research could explore the potential for N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide to be used in the treatment of addiction, as it has been shown to have a lower potential for addiction than other opioids. However, further research is needed to fully understand the risks and benefits of N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide.

Synthesis Methods

N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of p-anisidine with 3-methyl-2-butanone to form 4-methoxy-3-methylphenylacetone, which is then reduced using sodium borohydride to produce the intermediate 4-methoxy-3-methylphenylpropanol. This intermediate is then reacted with N,N-diethylamine and phosgene to form N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide.

Scientific Research Applications

N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been studied for its potential use as a painkiller due to its opioid activity. It has been shown to have a higher affinity for the mu-opioid receptor than morphine, which could make it a more effective painkiller. However, its use as a painkiller is limited by its potential for addiction and overdose.

properties

IUPAC Name

N,N-diethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-5-21(6-2)19(22)17-8-7-11-20(14-17)13-16-9-10-18(23-4)15(3)12-16/h9-10,12,17H,5-8,11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVIJFZLBVKERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide

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